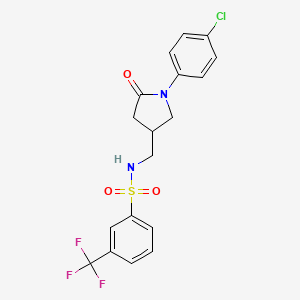
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a sulfonamide group, and a trifluoromethyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the sulfonamide group could potentially participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could enhance the compound’s lipophilicity, while the sulfonamide group could participate in hydrogen bonding, potentially affecting the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, also known as N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide:
Pharmaceutical Development
This compound is often explored for its potential in pharmaceutical development due to its unique chemical structure. It can be used as a lead compound in the synthesis of new drugs, particularly those targeting specific receptors or enzymes. Its structural components, such as the trifluoromethyl group, can enhance the bioavailability and metabolic stability of drug candidates .
Cancer Research
In cancer research, this compound has shown promise as a potential anticancer agent. Its ability to interfere with specific cellular pathways makes it a candidate for developing new cancer therapies. Researchers are investigating its effects on tumor growth and metastasis, aiming to develop more effective treatments with fewer side effects .
Neuroscience
The compound’s interaction with neural receptors and enzymes makes it valuable in neuroscience research. It is being studied for its potential to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Inflammatory Diseases
Research has indicated that this compound may have anti-inflammatory properties. It is being investigated for its potential to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating inflammatory pathways, it could provide relief from chronic inflammation and associated symptoms .
Antimicrobial Activity
The compound’s structure suggests it could be effective against various microbial pathogens. Studies are exploring its antimicrobial activity, particularly against antibiotic-resistant bacteria. This research is crucial in the development of new antibiotics to combat the growing issue of antibiotic resistance .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins and enzymes allows researchers to investigate the mechanisms of action of various biological pathways. This can lead to the discovery of new therapeutic targets and the development of novel drugs .
Material Science
Beyond biological applications, this compound is also of interest in material science. Its unique chemical properties make it suitable for the development of new materials with specific characteristics, such as enhanced durability or conductivity. Researchers are exploring its potential in creating advanced materials for various industrial applications .
Environmental Science
In environmental science, this compound is being studied for its potential to degrade environmental pollutants. Its chemical structure allows it to interact with and break down harmful substances, making it a candidate for use in environmental remediation efforts. This research aims to develop new methods for cleaning up contaminated environments .
These applications highlight the versatility and potential of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide in various fields of scientific research.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-14-4-6-15(7-5-14)24-11-12(8-17(24)25)10-23-28(26,27)16-3-1-2-13(9-16)18(20,21)22/h1-7,9,12,23H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHQFFFLPXXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

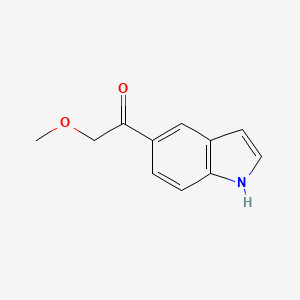
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2611878.png)
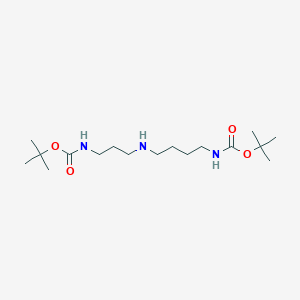
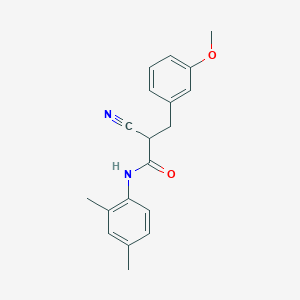
![4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B2611883.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2611884.png)
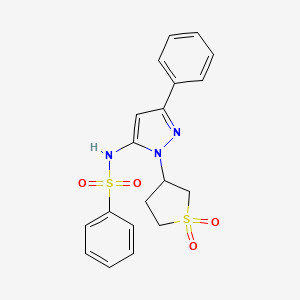
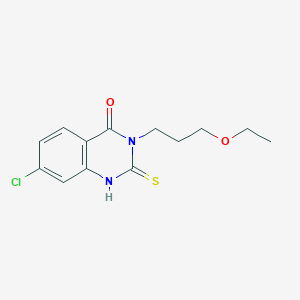
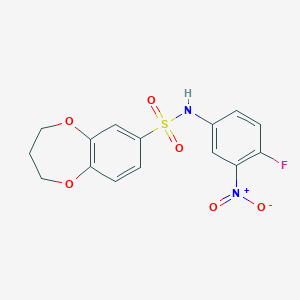
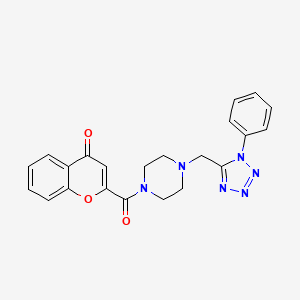
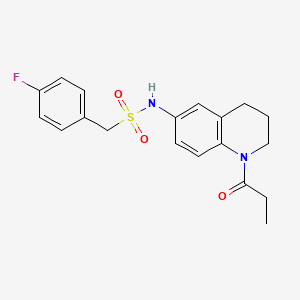
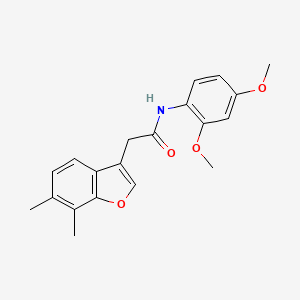
![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2611895.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2611896.png)